molecular formula C16H11ClN2O3 B11136363 N-(4-chlorophenyl)-2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide

N-(4-chlorophenyl)-2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide

Cat. No.: B11136363
M. Wt: 314.72 g/mol
InChI Key: RYZVMHOERXYJQG-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a chlorophenyl group and an indole moiety, which are linked through an acetamide bridge. It is of interest in various fields of scientific research due to its unique chemical structure and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide typically involves the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable chlorinated aromatic compound reacts with an appropriate nucleophile.

    Formation of the Acetamide Linkage: The final step involves the acylation of the indole derivative with a chlorophenyl acetic acid derivative in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the indole ring, potentially converting them to hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2,3-diones, while reduction could produce indole-2,3-diols.

Scientific Research Applications

Chemistry

In chemistry, N-(4-chlorophenyl)-2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It may serve as a probe to investigate biochemical pathways and molecular mechanisms.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may exhibit activities such as anti-inflammatory, anticancer, or antimicrobial effects, making it a candidate for drug development.

Industry

In industrial applications, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility and reactivity make it valuable in various manufacturing processes.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play crucial roles in biological processes. The compound’s effects are mediated through pathways such as signal transduction, gene expression regulation, or metabolic modulation.

Comparison with Similar Compounds

Similar Compounds

    N-(4-bromophenyl)-2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide: Similar structure with a bromine atom instead of chlorine.

    N-(4-fluorophenyl)-2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide: Similar structure with a fluorine atom instead of chlorine.

    N-(4-methylphenyl)-2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide: Similar structure with a methyl group instead of chlorine.

Uniqueness

N-(4-chlorophenyl)-2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. The chlorine atom may enhance the compound’s lipophilicity, affecting its interaction with biological membranes and its overall pharmacokinetic properties.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C16H11ClN2O3

Molecular Weight

314.72 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-(2,3-dioxoindol-1-yl)acetamide

InChI

InChI=1S/C16H11ClN2O3/c17-10-5-7-11(8-6-10)18-14(20)9-19-13-4-2-1-3-12(13)15(21)16(19)22/h1-8H,9H2,(H,18,20)

InChI Key

RYZVMHOERXYJQG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=O)N2CC(=O)NC3=CC=C(C=C3)Cl

Origin of Product

United States

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